N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a difluorophenyl group, a pyridin-4-yloxy moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative and the pyridin-4-yloxy moiety. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:
Heteroarylation reactions: Utilizing transition metal catalysts such as rhodium (Rh) to facilitate the coupling of the difluorophenyl arylamide with heteroaryl boronate esters.
Amide coupling reactions: Employing coupling agents like carbodiimides or peptide coupling reagents to form the amide bond between the piperidine ring and the difluorophenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace functional groups on the compound, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles are employed to facilitate substitution reactions, with conditions tailored to the specific reagents used.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for drug development. Its interactions with biological targets can be explored to develop new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-(2,6-difluorophenyl)-3-(pyridin-3-yloxy)piperidine-1-carboxamide
N-(2,6-difluorophenyl)-3-(pyridin-2-yloxy)piperidine-1-carboxamide
N-(2,6-difluorophenyl)-3-(pyridin-5-yloxy)piperidine-1-carboxamide
Uniqueness: N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide stands out due to its specific substitution pattern on the pyridine ring and the presence of the difluorophenyl group. These structural features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-14-4-1-5-15(19)16(14)21-17(23)22-10-2-3-13(11-22)24-12-6-8-20-9-7-12/h1,4-9,13H,2-3,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQLTWHTXTVLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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